molecular formula C23H24O6 B11627233 2-methylpropyl {[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

2-methylpropyl {[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11627233
M. Wt: 396.4 g/mol
InChI Key: UBAJYAALVSRCJL-UHFFFAOYSA-N
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Description

2-METHYLPROPYL 2-{[3-(4-ETHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with a molecular formula of C24H23F3O6. This compound is characterized by the presence of a chromen-4-one core structure, which is a common motif in various bioactive molecules. The compound also features an ethylphenoxy group and a 2-methylpropyl acetate moiety, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 2-{[3-(4-ETHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-METHYLPROPYL 2-{[3-(4-ETHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 2-{[3-(4-ETHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity. The ethylphenoxy group may enhance the compound’s binding affinity and specificity, while the 2-methylpropyl acetate moiety can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYLPROPYL 2-{[3-(4-ETHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its chromen-4-one core and ethylphenoxy group make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

2-methylpropyl 2-[3-(4-ethylphenoxy)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C23H24O6/c1-4-16-5-7-17(8-6-16)29-21-13-27-20-11-18(9-10-19(20)23(21)25)26-14-22(24)28-12-15(2)3/h5-11,13,15H,4,12,14H2,1-3H3

InChI Key

UBAJYAALVSRCJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OCC(C)C

Origin of Product

United States

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